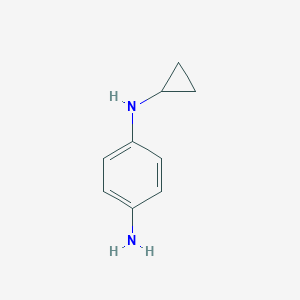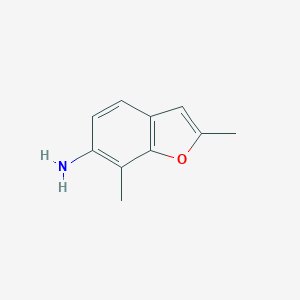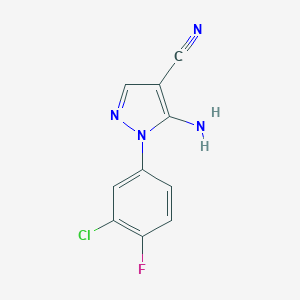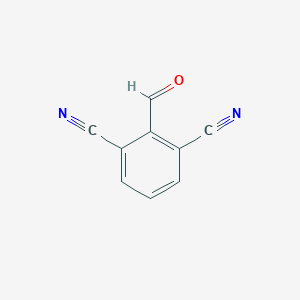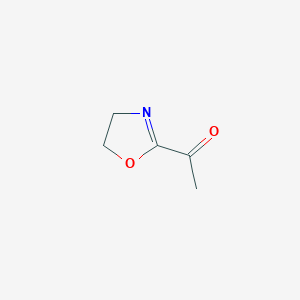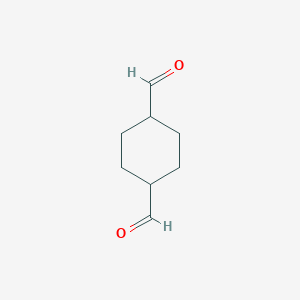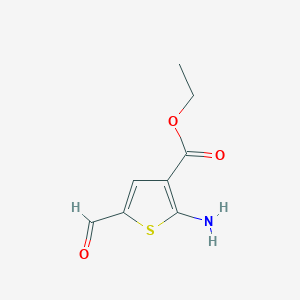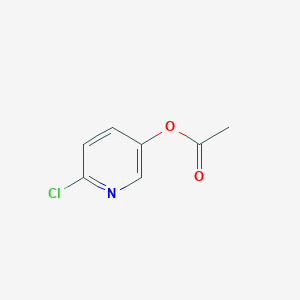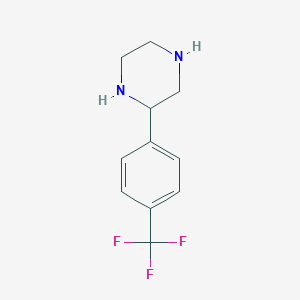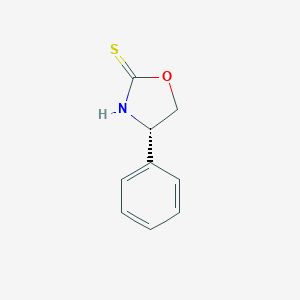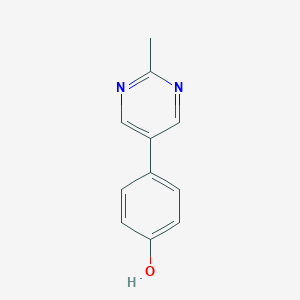
4-(2-Methylpyrimidin-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpyrimidin-5-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the chemical name 'MP5P' and has a molecular formula of C11H10N2O.
作用機序
The mechanism of action of 4-(2-Methylpyrimidin-5-yl)phenol involves its ability to interact with ROS and undergo a chemical reaction that results in the formation of a fluorescent product. This reaction is highly specific and can be used to detect even low levels of ROS in cells.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(2-Methylpyrimidin-5-yl)phenol are largely dependent on its ability to detect ROS in cells. This compound has been shown to be highly effective in detecting ROS in a variety of cell types and has potential applications in the diagnosis and treatment of diseases that involve ROS-mediated damage.
実験室実験の利点と制限
The advantages of using 4-(2-Methylpyrimidin-5-yl)phenol in lab experiments include its high specificity for ROS detection, its ability to detect even low levels of ROS, and its ease of use. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent compounds.
将来の方向性
There are numerous future directions for research involving 4-(2-Methylpyrimidin-5-yl)phenol. These include the development of new and more efficient synthesis methods, the exploration of its potential applications in the diagnosis and treatment of ROS-mediated diseases, and the development of new probes for the detection of other reactive species in cells.
In conclusion, 4-(2-Methylpyrimidin-5-yl)phenol is a promising compound that has potential applications in various fields of scientific research. Its ability to detect ROS in cells makes it a valuable tool for the diagnosis and treatment of diseases that involve ROS-mediated damage. Further research is needed to fully explore its potential and to develop new and more efficient methods for its synthesis and use.
合成法
The synthesis of 4-(2-Methylpyrimidin-5-yl)phenol can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-methyl-5-nitropyrimidine with phenol in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield 4-(2-Methylpyrimidin-5-yl)phenol.
科学的研究の応用
The potential applications of 4-(2-Methylpyrimidin-5-yl)phenol in scientific research are vast. This compound has been studied extensively for its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various biological processes and are implicated in the pathogenesis of numerous diseases.
特性
CAS番号 |
193885-92-6 |
|---|---|
製品名 |
4-(2-Methylpyrimidin-5-yl)phenol |
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
4-(2-methylpyrimidin-5-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c1-8-12-6-10(7-13-8)9-2-4-11(14)5-3-9/h2-7,14H,1H3 |
InChIキー |
ZLXLJYPAHLTLAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
正規SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)O |
同義語 |
Phenol, 4-(2-methyl-5-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



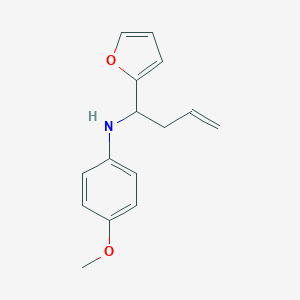
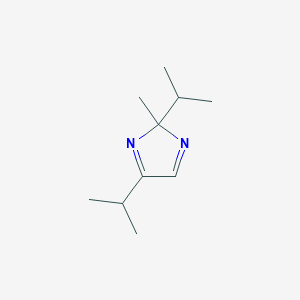
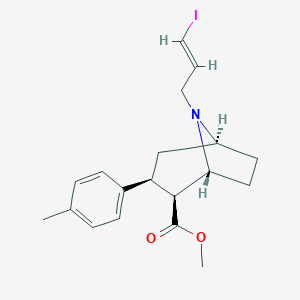
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
